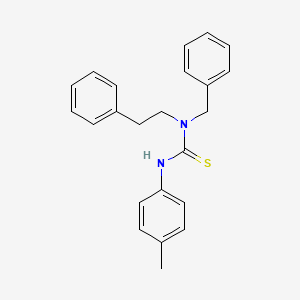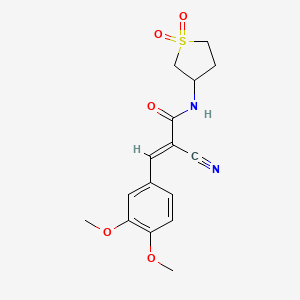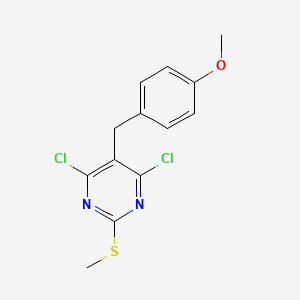
1-Benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea is an organic compound belonging to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea typically involves the reaction of appropriate isothiocyanates with amines. One common method is as follows:
Starting Materials: Benzyl isothiocyanate, 4-methylphenylamine, and 2-phenylethylamine.
Reaction: The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, under reflux conditions.
Procedure: The isothiocyanate is added dropwise to a solution of the amines in the solvent. The mixture is then heated under reflux for several hours.
Isolation: After completion of the reaction, the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea group can yield corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in solvents like ether or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions often conducted in acidic or basic media.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
1-Benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting proteases and other thiol-dependent enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, particularly those with thiol groups, thereby inhibiting their activity.
Signal Modulation: Interacting with cellular signaling pathways, potentially affecting processes like cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-3-phenylthiourea: Lacks the methylphenyl and phenylethyl substitutions, resulting in different chemical and biological properties.
1-(4-Methylphenyl)-3-phenylthiourea: Similar structure but without the benzyl and phenylethyl groups.
1-Benzyl-3-(2-phenylethyl)thiourea: Lacks the methylphenyl group, affecting its reactivity and applications.
Uniqueness
1-Benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. The combination of benzyl, methylphenyl, and phenylethyl groups enhances its ability to interact with various biological targets and participate in a wide range of chemical reactions.
Propriétés
Formule moléculaire |
C23H24N2S |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
1-benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C23H24N2S/c1-19-12-14-22(15-13-19)24-23(26)25(18-21-10-6-3-7-11-21)17-16-20-8-4-2-5-9-20/h2-15H,16-18H2,1H3,(H,24,26) |
Clé InChI |
AINLUVNMAGKVHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=S)N(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-(4-chlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11625044.png)
![((5E)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B11625056.png)

![3,4-dimethyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11625062.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11625063.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11625070.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625078.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B11625083.png)
![N-(3-acetylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11625088.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B11625089.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B11625094.png)
![5-(4-chlorobenzoyl)-6-[5-(4-fluorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11625097.png)

![Ethyl 6-ethoxy-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11625113.png)
